(1,2-Methanofullerene C60)-61-carboxylic acid is a derivative of the fullerene family, specifically a modified form of C60, which consists of 60 carbon atoms arranged in a hollow spherical structure. This compound has a carboxylic acid functional group (-COOH) at the 61st position of the methanofullerene structure, contributing to its unique chemical properties and potential applications. The molecular formula for (1,2-Methanofullerene C60)-61-carboxylic acid is C62H2O2, with a molecular weight of approximately 778.68 g/mol .
Fullerenes, including (1,2-Methanofullerene C60)-61-carboxylic acid, exhibit remarkable characteristics such as high stability, unique electronic properties, and the ability to form various derivatives. These features make fullerenes of significant interest in materials science, nanotechnology, and biomedical applications .
Research on the mechanism of action of (1,2-Methanofullerene C60)-61-carboxylic acid is ongoing. Fullerenes, in general, have been shown to possess antioxidant properties due to their ability to scavenge free radicals []. The carboxylic acid group might further influence these properties or introduce new functionalities depending on the context.
These reactions allow for the modification of (1,2-Methanofullerene C60)-61-carboxylic acid to create various derivatives with tailored properties for specific applications .
Research indicates that (1,2-Methanofullerene C60)-61-carboxylic acid exhibits notable biological activities. It has been studied for its potential antioxidant properties and ability to scavenge free radicals. This capacity may provide protective effects against oxidative stress in biological systems . Additionally, preliminary studies suggest that this compound may have anti-inflammatory effects and could be beneficial in drug delivery systems due to its ability to encapsulate other molecules .
The synthesis of (1,2-Methanofullerene C60)-61-carboxylic acid generally involves several steps:
Studies investigating the interactions of (1,2-Methanofullerene C60)-61-carboxylic acid with biological molecules suggest potential binding capabilities with proteins and nucleic acids. Quantum chemical calculations have shown that this compound can selectively bind to certain biomolecules, indicating its potential role in drug design and molecular recognition processes . Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.
When comparing (1,2-Methanofullerene C60)-61-carboxylic acid with other similar compounds in the fullerene family, several noteworthy compounds emerge:
Compound Name | Structure Type | Unique Features |
---|---|---|
(1,2-Methanofullerene C60)-61-hydroxy | Hydroxyl derivative | Contains hydroxyl group instead of carboxylic |
(C70) Carboxylic Acid | Larger fullerene | Similar functionalization but larger size |
(C60) Phenyl Derivative | Aromatic substitution | Incorporates phenyl groups enhancing solubility |
(1,2-Methanofullerene C60)-61-carboxylic acid is unique due to its specific carboxylic acid functionalization on the fullerene cage, which enhances its solubility in polar solvents compared to other fullerene derivatives . Additionally, its biological activity profile may differ significantly from those of other derivatives due to the presence of the carboxylic acid group.
(1,2-Methanofullerene C60)-61-carboxylic acid represents a sophisticated functionalized fullerene derivative with the molecular formula C62H2O2 and a molecular weight of 778.68 g/mol [1] [3]. The compound is officially registered under Chemical Abstracts Service number 155116-19-1, establishing its unique chemical identity [1] [3]. The molecular architecture consists of the characteristic fullerene C60 cage structure modified through the incorporation of a methano bridge and a carboxylic acid functional group at the 61st position [1].
The structural foundation of this compound is built upon the icosahedral symmetry of the parent C60 fullerene, which contains sixty carbon atoms arranged in a hollow spherical configuration composed of twelve pentagonal and twenty hexagonal rings [15]. The methano bridge introduces a cyclopropane-like structure that spans across one of the [6] [6] double bonds of the fullerene cage, creating a three-membered ring fusion [1] . This methanofullerene modification disrupts the original icosahedral symmetry while maintaining the overall cage integrity.
The carboxylic acid group (-COOH) attached at position 61 serves as the primary hydrophilic component of the molecule, fundamentally altering the solubility characteristics compared to pristine fullerene [1] . The exact mass of the compound is determined to be 778.00500 Da, providing precise molecular identification for analytical purposes [8]. X-ray crystallographic studies of fullerene derivatives reveal that the carbon-carbon bond lengths within the cage structure are maintained at approximately 1.355 Å for double bonds between hexagonal rings and 1.467 Å for single bonds connecting hexagonal and pentagonal rings [15].
The physical characteristics of (1,2-Methanofullerene C60)-61-carboxylic acid demonstrate significant modifications from those of pristine fullerene C60. The compound appears as a powder form under standard conditions, with a purity level of 97% as determined by High Performance Liquid Chromatography analysis [1] [3]. The material is classified as a combustible solid according to storage classification standards, indicating its thermal reactivity properties [1].
Morphological analysis through Dynamic Light Scattering techniques reveals that carboxylic acid functionalized fullerenes can form aggregates in solution with sizes ranging from nanometer to micrometer scales depending on the solution conditions [5]. The compound exhibits distinct optical properties, with characteristic absorption bands in the ultraviolet-visible spectrum that are modified from those of pristine C60 due to the electronic perturbations introduced by the functional groups [13].
Thermal analysis of functionalized fullerenes indicates that carboxylic acid derivatives typically exhibit endothermic transitions around 100°C, which can be attributed to dehydration processes associated with the carboxylic acid groups [12]. The density of fullerene materials generally ranges between 1.6 to 2.0 g/cm³, though the incorporation of functional groups can modify these values [18]. Surface area measurements of functionalized fullerenes demonstrate reduced specific surface areas compared to pristine fullerenes due to the presence of attached functional groups that can block access to the fullerene cage surface [16].
The crystalline structure of (1,2-Methanofullerene C60)-61-carboxylic acid in the solid state is influenced by intermolecular hydrogen bonding between carboxylic acid groups, leading to different packing arrangements compared to pristine C60 [19]. Electron microscopy studies reveal that functionalized fullerenes tend to form less ordered aggregates compared to pristine fullerenes, which can form well-defined crystalline structures [16].
The chemical reactivity of (1,2-Methanofullerene C60)-61-carboxylic acid is governed by both the electron-deficient nature of the fullerene cage and the presence of the carboxylic acid functional group. The fullerene cage retains its characteristic electrophilic properties, making it susceptible to nucleophilic attack at the remaining double bonds [9] [13]. The compound demonstrates typical carboxylic acid reactivity, including the ability to form esters, amides, and metal salts through standard organic transformations [5].
The presence of the methano bridge and carboxylic acid group significantly modifies the electronic structure of the fullerene cage, altering its redox potentials compared to pristine C60 [13]. Electrochemical studies of functionalized fullerenes indicate that carboxylic acid derivatives typically exhibit more positive reduction potentials due to the electron-withdrawing nature of the carboxyl group [13]. The compound can undergo further functionalization reactions at the remaining reactive sites on the fullerene cage, allowing for the preparation of multiply-substituted derivatives [30].
Photochemical reactivity studies demonstrate that functionalized fullerenes maintain their ability to generate singlet oxygen and other reactive oxygen species upon irradiation, though the efficiency may be modified by the functional groups [13]. The carboxylic acid group can participate in coordination chemistry, forming complexes with metal ions and potentially affecting the photophysical properties of the fullerene cage [5]. Under basic conditions, the carboxylic acid group can be deprotonated to form the corresponding carboxylate anion, which significantly enhances water solubility and can lead to different aggregation behaviors in solution [10].
Mass spectrometric analysis reveals that the compound undergoes characteristic fragmentation patterns, with the loss of the carboxyl group (45 Da) being a prominent fragmentation pathway [24]. The stability of the fullerene cage under various chemical conditions allows for selective modification of the carboxylic acid group without degradation of the core structure [17].
The solubility characteristics of (1,2-Methanofullerene C60)-61-carboxylic acid represent a dramatic improvement over pristine fullerene C60, which is essentially insoluble in polar solvents [14] [16]. The incorporation of the carboxylic acid functional group introduces significant hydrophilic character, enabling dissolution in aqueous media and polar organic solvents [10]. The compound demonstrates enhanced solubility in alcoholic solvents such as methanol and ethanol due to hydrogen bonding interactions between the carboxylic acid group and the solvent molecules [10].
In aqueous solutions, the solubility is pH-dependent, with significantly enhanced dissolution under basic conditions where the carboxylic acid group is deprotonated to form the water-soluble carboxylate anion [10] [5]. The presence of the carboxylic acid group allows for the formation of stable aqueous suspensions, which is crucial for potential biomedical applications . Solubility studies in organic solvents reveal that the compound maintains reasonable solubility in moderately polar solvents such as dimethyl sulfoxide and N,N-dimethylformamide [14].
The aggregation behavior in solution is influenced by the concentration, pH, and ionic strength of the medium [7]. At higher concentrations, the compound can form aggregates through π-π stacking interactions between fullerene cages, combined with hydrogen bonding between carboxylic acid groups [7]. Dynamic Light Scattering measurements indicate that the average aggregate size in aqueous solutions can range from 80 to 200 nanometers depending on the solution conditions [5].
Temperature effects on solubility follow typical patterns for organic compounds, with increased solubility at elevated temperatures in most solvents [18]. The compound exhibits limited solubility in non-polar solvents such as hexane and cyclohexane, maintaining the characteristic low solubility of fullerene derivatives in these media [14]. Salt effects in aqueous solutions can significantly influence the solubility and aggregation behavior, with increased ionic strength generally leading to decreased solubility and increased aggregation [11].
The stability profile of (1,2-Methanofullerene C60)-61-carboxylic acid under various environmental conditions is a critical factor determining its practical applications and handling requirements. Thermal stability studies indicate that the compound remains stable under normal ambient conditions, with decomposition typically occurring at temperatures above 200°C [17] [18]. The presence of the carboxylic acid group can influence thermal decomposition pathways, with decarboxylation being a potential degradation mechanism at elevated temperatures [26].
Photostability analysis reveals that functionalized fullerenes generally exhibit reduced photostability compared to pristine C60 due to the disruption of the cage's electronic structure by functional groups [11] [13]. However, the compound maintains significant photostability under normal lighting conditions, making it suitable for various applications [11]. Exposure to intense ultraviolet radiation can lead to photo-oxidation processes, particularly in the presence of oxygen [11].
Chemical stability in different pH environments shows that the compound is stable across a wide pH range, though extreme acidic or basic conditions may lead to gradual degradation over extended periods [5]. The carboxylic acid group provides a buffer effect that can help maintain local pH stability in solution [5]. Oxidative stability studies demonstrate that the compound can undergo oxidation under harsh oxidative conditions, with the fullerene cage being susceptible to attack by strong oxidizing agents [11].
Storage stability under ambient conditions indicates that the compound can be stored as a dry powder for extended periods without significant degradation when protected from moisture and light [1]. The hygroscopic nature of the carboxylic acid group means that moisture control is important for long-term storage stability [12]. Studies of environmental persistence suggest that functionalized fullerenes may undergo gradual transformation in natural environments, though the specific pathways and rates depend on local conditions [31].
Stability in biological media reveals that the compound maintains its structural integrity in physiological conditions, though interactions with proteins and other biomolecules can influence its behavior and distribution [27]. The presence of the carboxylic acid group allows for potential interactions with biological systems while maintaining the core fullerene structure [5].
A comprehensive comparison of (1,2-Methanofullerene C60)-61-carboxylic acid with other functionalized fullerene derivatives reveals both similarities and distinct differences in properties and applications [28] [29]. Compared to fullerenols (polyhydroxylated fullerenes), the carboxylic acid derivative exhibits lower water solubility but greater chemical stability under acidic conditions [12] [28]. Fullerenols typically contain 12-18 hydroxyl groups and demonstrate higher antioxidant activity due to the greater number of functional groups [12].
In comparison with malonic acid fullerene derivatives, which contain multiple carboxylic acid groups, the single carboxylic acid in (1,2-Methanofullerene C60)-61-carboxylic acid provides more controlled functionalization and potentially reduced toxicity [10] [7]. Malonic acid derivatives generally show enhanced water solubility due to the presence of multiple carboxylic acid groups but may exhibit different aggregation behaviors [10]. The systematic comparison reveals that malonic acid fullerenes require basic conditions for optimal solubility, whereas the methanofullerene carboxylic acid maintains reasonable solubility across a broader pH range [10].
Phenyl-C61-butyric acid methyl ester, commonly used in organic photovoltaic applications, demonstrates superior solubility in organic solvents but poor water solubility compared to the carboxylic acid derivative [11] [29]. The ester functionality provides different reactivity patterns and electronic properties, making it more suitable for electronic applications but less appropriate for biological uses [11]. Electronic property comparisons show that different functional groups lead to varying degrees of perturbation of the fullerene cage's electronic structure [13] [29].
Structural analysis indicates that the methano bridge in (1,2-Methanofullerene C60)-61-carboxylic acid provides a more rigid connection to the fullerene cage compared to flexible alkyl chain linkers found in other derivatives [27] [30]. This structural rigidity can influence the compound's behavior in biological systems and its interaction with other molecules [27]. The single-point attachment through the methano bridge also preserves more of the original fullerene cage's electronic properties compared to multiple-addition products [30].
Bioactivity comparisons reveal that carboxylic acid functionalized fullerenes generally exhibit good biocompatibility while maintaining antioxidant properties, positioning them favorably for biomedical applications compared to more heavily functionalized derivatives [5] [27]. The balance between functionality and cage preservation makes (1,2-Methanofullerene C60)-61-carboxylic acid a promising candidate for applications requiring both solubility and maintained fullerene properties [28].
Property | (1,2-Methanofullerene C60)-61-carboxylic acid | C60 Fullerenol | C60 Malonic Acid Derivatives | PCBM | Pristine C60 |
---|---|---|---|---|---|
Molecular Formula | C62H2O2 | C60(OH)12-18 | C60(C3O4H2)n | C72H14O2 | C60 |
Water Solubility | Moderate | High | pH-dependent | Poor | Insoluble |
Thermal Stability | Good | Moderate | Good | Excellent | Excellent |
Electronic Properties | Modified | Significantly altered | Modified | Optimized for electronics | Pristine |
Primary Applications | Research, biomedical | Antioxidant, biomedical | Electronics, energy storage | Photovoltaics | Materials, electronics |